Diethyl tetrafluorosuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

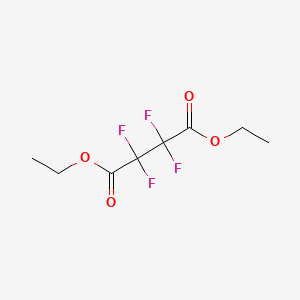

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2,3,3-tetrafluorobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F4O4/c1-3-15-5(13)7(9,10)8(11,12)6(14)16-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZSSBPZHBFNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059929 | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-71-9 | |

| Record name | 1,4-Diethyl 2,2,3,3-tetrafluorobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl tetrafluorosuccinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4S6RK77S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl tetrafluorosuccinate chemical properties

An In-depth Technical Guide to the Chemical Properties of Diethyl Tetrafluorosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 377-71-9), with the IUPAC name diethyl 2,2,3,3-tetrafluorobutanedioate, is a fluorinated organic compound. Its chemical structure, featuring a fully fluorinated four-carbon backbone with two flanking ethyl ester groups, imparts unique properties that make it a subject of interest in synthetic chemistry. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules, making fluorinated compounds like this compound valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and a plausible experimental protocol for its synthesis and purification.

Chemical Structure

Formula: C₈H₁₀F₄O₄ Molecular Weight: 246.16 g/mol

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 377-71-9 | [1][2] |

| Molecular Formula | C₈H₁₀F₄O₄ | [2] |

| Molecular Weight | 246.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 78 °C at 5 mmHg | [3] |

| Density | 1.273 g/cm³ | [3] |

| Refractive Index | 1.368 | [3] |

| Flash Point | 78 °C at 5 mmHg | [3] |

| Storage Temperature | 2-8 °C | [3] |

| Purity | Typically ≥97% | [1] |

Solubility

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While comprehensive, fully assigned spectra are not widely published, the following provides an overview of expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the ethyl groups. A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, resulting from coupling with each other. The chemical shifts will be influenced by the electronegative ester and fluorinated alkyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two fluorinated carbons of the succinate backbone. The signals for the fluorinated carbons will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the four fluorine atoms are chemically equivalent in the symmetrical structure of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands typical for an ester. Key expected peaks include:

-

C=O stretching: A strong absorption band in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in an ester.

-

C-O stretching: Strong bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O single bonds of the ester group.

-

C-F stretching: Strong absorption bands in the region of 1400-1000 cm⁻¹, characteristic of carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 246. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the carbon-carbon bonds in the backbone.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Principle: Tetrafluorosuccinic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form this compound and water. The equilibrium is driven towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.

Materials:

-

Tetrafluorosuccinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrafluorosuccinic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Wash the ethereal solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Purification Workflow

The purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst, and by-products. Vacuum distillation is the preferred method for high-boiling liquids that may decompose at atmospheric pressure.

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Applications

To date, there is no significant body of published research detailing the specific biological activities or signaling pathways directly involving this compound. The toxicology of many fluorinated organic compounds is an area of active research, but specific data for this compound is scarce.[4][5][6][7]

The primary utility of this compound is likely as a chemical intermediate in organic synthesis. The introduction of a tetrafluorosuccinyl moiety can be a strategic step in the synthesis of more complex molecules, leveraging the unique properties imparted by the fluorine atoms. Its applications may be found in the development of:

-

Pharmaceuticals: As a building block for creating drug candidates with modified pharmacokinetic properties.[5]

-

Agrochemicals: In the synthesis of novel pesticides and herbicides.

-

Polymers and Materials Science: For the creation of specialty polymers with enhanced thermal stability and chemical resistance.

Conclusion

This compound is a fluorinated ester with a distinct set of physical and chemical properties. While detailed biological studies are currently lacking, its structure suggests potential as a valuable intermediate in various fields of chemical synthesis. The provided information on its properties and a plausible synthetic route serves as a foundational guide for researchers and professionals interested in utilizing this compound in their work. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and potential biological relevance.

References

- 1. This compound | 377-71-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 377-71-9 [m.chemicalbook.com]

- 4. ag.state.mn.us [ag.state.mn.us]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl Tetrafluorosuccinate (CAS Number 377-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl tetrafluorosuccinate (CAS 377-71-9), a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This document collates available data on its chemical and physical properties, outlines a probable synthesis methodology, and discusses its expected reactivity. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also presents generalized experimental protocols for the synthesis and spectroscopic characterization of this and similar molecules. The inclusion of predicted spectroscopic data and diagrams illustrating key concepts aims to equip researchers with the necessary information to handle, characterize, and utilize this compound in their work.

Introduction

This compound, with the CAS number 377-71-9, is the diethyl ester of tetrafluorosuccinic acid. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. As a perfluorinated building block, this compound holds potential as a precursor for the synthesis of more complex fluorinated molecules for applications in drug development, materials science, and agrochemicals. This guide aims to consolidate the currently available technical information on this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 377-71-9 | [1] |

| Molecular Formula | C₈H₁₀F₄O₄ | [1] |

| Molecular Weight | 246.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 78 °C at 5 mmHg | |

| Density | 1.273 g/cm³ | |

| Refractive Index | 1.368 | |

| Flash Point | 78 °C at 5 mmHg | |

| Storage Temperature | 2-8 °C | |

| Solubility | Soluble in most organic solvents. |

Synthesis

Proposed Synthesis Pathway

The overall reaction is as follows:

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol for Fischer Esterification

This protocol is a generalized procedure for the esterification of a dicarboxylic acid and can be adapted for the synthesis of this compound.

Materials:

-

Tetrafluorosuccinic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrafluorosuccinic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Caption: Generalized workflow for Fischer esterification.

Reactivity

The reactivity of this compound is dictated by the presence of the electron-withdrawing tetrafluoroethane bridge and the two ester functional groups.

-

Electrophilicity: The carbon atoms of the carbonyl groups are highly electrophilic and susceptible to nucleophilic attack. The strong inductive effect of the fluorine atoms further enhances the electrophilicity of the carbonyl carbons compared to non-fluorinated succinates.

-

Reactions with Nucleophiles: It is expected to react with a variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will likely add to the carbonyl groups. Amines and alkoxides can act as nucleophiles, leading to amide formation or transesterification, respectively.

-

Enolate Chemistry: While the fluorine atoms increase the acidity of the alpha-protons in principle, the perfluorinated nature of the succinate backbone in this case means there are no alpha-protons to be abstracted to form an enolate.

Applications in Research and Drug Development

Fluorinated compounds are of significant interest in drug discovery. This compound can serve as a valuable building block for introducing a tetrafluorinated four-carbon unit into a target molecule.

-

Scaffold for Novel Molecules: It can be used as a starting material to synthesize a variety of derivatives, such as diamides, diols (via reduction), and other functionalized molecules. These derivatives can then be evaluated for their biological activity.

-

Modification of Existing Drugs: The tetrafluorosuccinate moiety could be incorporated into existing drug scaffolds to improve their metabolic stability or to fine-tune their electronic properties, potentially leading to enhanced efficacy or a more desirable pharmacokinetic profile.

Currently, there are no specific examples in the public domain literature detailing the use of this compound in a drug development pipeline or as a key component in a signaling pathway study. Its utility remains largely in the realm of potential applications based on the known benefits of fluorination in medicinal chemistry.

Spectroscopic Characterization

Detailed, experimentally obtained spectroscopic data for this compound is not widely available. This section provides predicted spectroscopic data based on the known structure and generalized protocols for obtaining such data.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -O-CH₂- | ~4.4 | Quartet | 4H |

| -CH₃ | ~1.4 | Triplet | 6H |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Chemical Shift (δ) ppm |

| C=O | ~160 |

| -CF₂- | ~110-120 (quartet due to C-F coupling) |

| -O-CH₂- | ~65 |

| -CH₃ | ~14 |

Table 4: Predicted ¹⁹F NMR Spectral Data (referenced to CFCl₃)

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| -CF₂- | ~ -120 | Singlet |

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Possible Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 201 | [M - OCH₂CH₃]⁺ |

| 173 | [M - COOCH₂CH₃]⁺ |

| 127 | [M - COOCH₂CH₃ - C₂H₄O]⁺ |

| 100 | [C₂F₄]⁺ |

Generalized Experimental Protocols for Spectroscopic Analysis

6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of this compound

-

Internal standard (e.g., TMS for ¹H and ¹³C)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

Caption: Workflow for NMR spectroscopic analysis.

6.2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Sample of this compound

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

Safety Information

Based on available safety data sheets, this compound is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a fluorinated building block with potential for use in the synthesis of novel compounds for various applications, including drug discovery. While detailed experimental data is currently scarce in the public domain, this technical guide provides a consolidation of its known properties, a probable synthetic route, and predicted spectroscopic data to aid researchers. Further investigation into the reactivity and applications of this compound is warranted to fully explore its potential in the fields of medicinal chemistry and materials science.

References

Diethyl tetrafluorosuccinate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of diethyl tetrafluorosuccinate. It is intended to serve as a valuable resource for professionals in research and drug development who are interested in the application and synthesis of fluorinated organic compounds.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name diethyl 2,2,3,3-tetrafluorobutanedioate, is a fluorinated ester of succinic acid. The presence of four fluorine atoms on the succinate backbone significantly influences its chemical reactivity and physical properties.

The molecular structure and key identifiers of this compound are presented below.

Molecular Formula: C₈H₁₀F₄O₄

SMILES: CCOC(=O)C(C(C(=O)OCC)(F)F)(F)F[1]

InChI Key: BLZSSBPZHBFNBN-UHFFFAOYSA-N[1]

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 246.16 g/mol | [2] |

| Monoisotopic Mass | 246.05153 Da | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.273 g/cm³ | [3] |

| Boiling Point | 78°C at 5 mmHg | [3] |

| Refractive Index | 1.368 | [3] |

| Flash Point | 78°C at 5mm | [3] |

| CAS Number | 377-71-9 | [2] |

Spectroscopic Data

Mass Spectrometry (Predicted): The following table lists the predicted m/z values for various adducts of this compound, which can be useful for its identification in mass spectrometry analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 247.05881 |

| [M+Na]⁺ | 269.04075 |

| [M-H]⁻ | 245.04425 |

| [M+NH₄]⁺ | 264.08535 |

| [M+K]⁺ | 285.01469 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups. A triplet around 1.3 ppm for the methyl protons (-CH₃) and a quartet around 4.3 ppm for the methylene protons (-CH₂-O-). The exact chemical shifts will be influenced by the neighboring tetrafluorinated carbon backbone.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the fluorinated carbons of the succinate backbone, and the carbons of the ethyl groups. The highly electronegative fluorine atoms will cause a significant downfield shift for the C-F carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet, as the four fluorine atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift will be in a region typical for fluorine atoms attached to sp³-hybridized carbons.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. A strong C=O stretching band for the ester carbonyl group will be present around 1750-1735 cm⁻¹. C-O stretching bands for the ester linkage will appear in the 1300-1000 cm⁻¹ region. Strong C-F stretching bands are also expected, typically in the 1400-1000 cm⁻¹ region.

Experimental Protocols

Generalized Synthesis of this compound

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The following is a generalized protocol for the synthesis of this compound from tetrafluorosuccinic acid and ethanol.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrafluorosuccinic acid, a molar excess of ethanol (which also acts as the solvent), and a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the organic layer sequentially with water and brine to remove any remaining impurities. Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation under vacuum to yield pure this compound.

Reactivity and Applications in Drug Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.

The tetrafluorosuccinate moiety in this compound imparts unique reactivity. The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbons of the ester groups more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated analog, diethyl succinate. This enhanced reactivity can be harnessed in various organic transformations.

While specific biological activities or signaling pathway involvement for this compound are not extensively documented, its structural features make it a compound of interest for:

-

Scaffold for Drug Discovery: It can serve as a building block in the synthesis of more complex fluorinated molecules with potential therapeutic applications.

-

Probing Metabolic Pathways: As a cell-permeable ester, it can be used to deliver tetrafluorosuccinate into cells to study its effects on cellular metabolism, analogous to how isotopically labeled diethyl succinate is used to probe the Krebs cycle.

-

Development of Enzyme Inhibitors: The fluorinated succinate core could be incorporated into molecules designed to inhibit enzymes that process succinate or related dicarboxylic acids.

The following diagram illustrates the potential role of this compound as a synthetic intermediate in a drug discovery workflow.

Caption: Role of this compound in a drug discovery workflow.

References

A Technical Guide to the Physical Properties of Diethyl Tetrafluorosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2,3,3-tetrafluorosuccinate is a fluorinated organic compound with potential applications in various fields, including as a solvent, electrolyte additive, and a building block in organic synthesis. A thorough understanding of its physical properties is crucial for its effective use and for the design of processes involving this compound. This technical guide provides a detailed overview of the key physical characteristics of Diethyl tetrafluorosuccinate, along with standardized experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development work.

| Property | Value | Units |

| Molecular Formula | C8H10F4O4 | |

| Molecular Weight | 246.16 | g/mol |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 78 | °C at 5 mmHg[1][2] |

| Density | 1.273 | g/cm³[1][2] |

| Refractive Index | 1.368 | [1][2] |

| Flash Point | 78 | °C at 5 mmHg[1][2] |

| Storage Temperature | 2-8 | °C[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of liquid utilizes a Thiele tube.[1]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable heating bath fluid

-

Stand and clamp

Procedure:

-

A small amount of the this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.

-

The Thiele tube is gently heated at the side arm.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

A clean, dry pycnometer is weighed accurately on the analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a constant, known temperature until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. The Abbe refractometer is a standard instrument for this measurement.[3]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Acetone or other suitable solvent for cleaning

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.[3]

-

The prisms are closed and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath.

-

The light source is adjusted, and the handwheel is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[3]

-

The refractive index is read directly from the instrument's scale.[3]

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. A common method for this determination is the Pensky-Martens closed-cup test.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Ignition source (e.g., a small flame or an electric igniter)

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the marked level.

-

The lid is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[4]

Visualization of Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties. The fluorination of the succinate backbone significantly influences these characteristics.

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Synthesis of Diethyl Tetrafluorosuccinate

This technical guide provides a comprehensive overview of the core synthesis pathways for diethyl tetrafluorosuccinate, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary synthetic route, detailed experimental protocols, and relevant physicochemical data.

Introduction

This compound (CAS No. 377-71-9) is a fluorinated organic compound with potential applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of four fluorine atoms on the succinate backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and altered biological activity compared to its non-fluorinated analog, diethyl succinate. This guide focuses on the most direct and plausible method for its laboratory-scale synthesis.

Primary Synthesis Pathway: Esterification of Tetrafluorosuccinic Acid

The most direct and commonly employed method for the synthesis of this compound is the esterification of tetrafluorosuccinic acid with ethanol. This reaction can be catalyzed by a strong acid or facilitated by conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties for the primary reactant and the final product is presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Tetrafluorosuccinic Acid | 377-38-8 | C4H2F4O4 | 190.05 | 120 °C / 1 mmHg | 115 - 121 |

| This compound | 377-71-9 | C8H10F4O4 | 246.16 | 78 °C / 5 Torr | Not available |

Data sourced from Chem-Impex and Matrix Scientific.[1][2]

Reaction Scheme

The overall chemical transformation is as follows:

Caption: Esterification of Tetrafluorosuccinic Acid.

Experimental Protocols

Synthesis of Tetrafluorosuccinyl Chloride

Objective: To convert tetrafluorosuccinic acid to the more reactive tetrafluorosuccinyl chloride.

Materials:

-

Tetrafluorosuccinic acid

-

Thionyl chloride (SOCl2)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of tetrafluorosuccinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (2.2 equivalents).

-

A gas evolution will be observed. Allow the reaction to proceed at room temperature for 30 minutes, or until the acid has completely dissolved.

-

The temperature may rise to approximately 40°C.

-

Remove the excess thionyl chloride in vacuo.

-

Add anhydrous diethyl ether to the residue and stir.

-

The crude tetrafluorosuccinyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Synthesis of this compound from Tetrafluorosuccinyl Chloride

Objective: To react tetrafluorosuccinyl chloride with ethanol to form the diethyl ester.

Materials:

-

Tetrafluorosuccinyl chloride (from step 3.1)

-

Anhydrous ethanol

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude tetrafluorosuccinyl chloride (1 equivalent) in anhydrous THF.

-

In a separate flask, prepare a solution of anhydrous ethanol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.

-

Slowly add the ethanol/triethylamine solution to the stirred solution of tetrafluorosuccinyl chloride at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data

As specific yield data for the synthesis of this compound was not found, the following table presents representative yields for similar esterification reactions of dicarboxylic acids to provide an expected range.

| Dicarboxylic Acid | Esterification Method | Product | Yield (%) | Reference |

| Isonicotinic Acid | Acyl chloride formation with SOCl2, then reaction with N-hydroxysuccinimide | Isonicotinic acid N-hydroxysuccinimidyl ester | 84 | [3] |

| Acetic Acid | Direct esterification with 3-phenyl-1-propanol using TiCl4 | 3-Phenylpropyl acetate | 97 | [4] |

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.

References

A Deep Dive into Fluorinated Succinate Derivatives: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules offers a powerful tool to modulate pharmacological properties. This technical guide provides a comprehensive literature review of fluorinated succinate derivatives, focusing on their synthesis, biological activity, and the underlying mechanisms of action. It aims to serve as a core resource by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction to Fluorinated Succinate Derivatives

Succinate, a key intermediate in the citric acid cycle, plays a pivotal role in cellular metabolism and signaling. Its fluorinated derivatives have emerged as valuable chemical probes and potential therapeutic agents due to the unique properties imparted by fluorine atoms. The high electronegativity and small size of fluorine can significantly alter the acidity, lipophilicity, metabolic stability, and binding affinity of the parent molecule. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This review focuses on mono- and di-fluorinated succinate derivatives and their impact on key biological targets, particularly succinate dehydrogenase (SDH), and their role in cellular signaling pathways.

Synthesis of Fluorinated Succinate Derivatives

The introduction of fluorine into the succinate scaffold can be achieved through various synthetic strategies. The specific methodologies depend on the desired position and number of fluorine atoms.

General Synthetic Approaches:

-

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for the fluorination of activated methylene groups in succinate precursors.

-

Nucleophilic Fluorination: Displacement of a suitable leaving group (e.g., bromide) with a fluoride source, such as potassium fluoride, is another common strategy. This is often employed in the synthesis of α-fluorinated esters.

-

Enzymatic Methods: Biocatalysis offers a stereoselective route to chiral fluorinated compounds. For instance, enzyme-catalyzed kinetic resolution can be used to obtain enantiomerically pure fluorinated precursors.

Experimental Protocol: Synthesis of Ethyl 2-Fluorohexanoate (A Precursor Analog)

A representative procedure for the synthesis of a related α-fluoroester, ethyl 2-fluorohexanoate, involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst. The following is a summarized protocol based on literature procedures[1]:

-

Reaction Setup: A flask is charged with acetamide, ethyl 2-bromohexanoate, potassium fluoride, and tetra-n-butylammonium fluoride under an inert atmosphere (e.g., argon).

-

Heating: The reaction mixture is heated to a high temperature (e.g., 140°C) with vigorous stirring for several hours.

-

Workup: After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent like dichloromethane.

-

Purification: The combined organic layers are dried and concentrated. The crude product is then purified by vacuum distillation to yield the desired ethyl 2-fluorohexanoate[1].

This general approach can be adapted for the synthesis of fluorinated succinate esters by starting with the corresponding brominated succinate derivatives.

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a key enzyme in cellular respiration and a well-established target for fungicides. Fluorinated succinate derivatives, as structural analogs of the natural substrate, are potential inhibitors of SDH.

Mechanism of Inhibition

Fluorinated succinates can act as competitive inhibitors by binding to the active site of SDH, preventing the binding of succinate. The presence of the electronegative fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the enzyme's active site residues.

Quantitative Inhibition Data

While a comprehensive structure-activity relationship (SAR) for a wide range of fluorinated succinate derivatives is not extensively documented in a single source, the inhibitory potential of such compounds is an active area of research. The table below is a template for summarizing such data as it becomes available in the literature.

| Compound Name | Structure | Target Enzyme | IC50 / Ki | Reference |

| 2-Fluorosuccinic acid | Succinate Dehydrogenase | |||

| 2,2-Difluorosuccinic acid | Succinate Dehydrogenase | |||

| Diethyl 2-fluorosuccinate | Succinate Dehydrogenase | |||

| Diethyl 2,2-difluorosuccinate | Succinate Dehydrogenase |

This table is intended to be populated as more specific quantitative data on fluorinated succinate derivatives becomes available through further research.

Experimental Protocol: Succinate Dehydrogenase Activity Assay

The activity of SDH can be measured using various methods, including colorimetric and respirometric assays. A common colorimetric method involves the use of an artificial electron acceptor that changes color upon reduction by SDH.

Principle: SDH catalyzes the oxidation of succinate to fumarate, and the electrons are transferred to a chromogenic substrate, leading to a measurable color change.

Summarized Protocol (based on commercially available kits and literature)[2][3][4]:

-

Sample Preparation: Prepare cell or tissue homogenates, or isolated mitochondria, in an appropriate assay buffer[2].

-

Reaction Mixture: Prepare a reaction mixture containing the SDH substrate (succinate) and a chromogenic electron acceptor (e.g., 2,6-dichlorophenol-indophenol (DCPIP) or iodonitrotetrazolium chloride (INT))[3][4].

-

Initiation and Measurement: Add the sample to the reaction mixture and measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCIP) in a kinetic mode[2].

-

Inhibitor Studies: To determine the inhibitory effect of fluorinated succinate derivatives, pre-incubate the enzyme with the inhibitor before adding the substrate and measure the resulting decrease in enzyme activity.

References

Discovery and history of Diethyl tetrafluorosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl tetrafluorosuccinate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential applications in drug development. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and pharmacology.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated analogs of bioactive molecules often exhibit improved metabolic stability, increased membrane permeability, and altered acidity of neighboring functional groups. This compound, a derivative of succinic acid, represents a building block that can be utilized in the synthesis of more complex fluorinated molecules. Its tetrafluorinated backbone offers a unique structural motif for the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier catalogs.

| Property | Value | Reference |

| CAS Number | 377-71-9 | [1][2] |

| Molecular Formula | C₈H₁₀F₄O₄ | [1][3] |

| Molecular Weight | 246.16 g/mol | [1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

General Reaction Scheme

The synthesis of this compound proceeds via the esterification of tetrafluorosuccinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol (Inferred)

The following is a generalized, inferred experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures.[4][5][6]

Materials:

-

Tetrafluorosuccinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve tetrafluorosuccinic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ethanol.

-

Extraction: The residue is dissolved in diethyl ether and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Potential Applications in Drug Development

The incorporation of the tetrafluorosuccinate moiety into larger molecules can be a strategy to enhance their therapeutic potential. The high electronegativity of the fluorine atoms can influence the electron distribution of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the C-F bond is metabolically stable, which can protect adjacent functional groups from enzymatic degradation, thereby prolonging the in vivo half-life of a drug.

While specific applications of this compound in drug development are not extensively documented, its structure suggests its utility as a linker or spacer in the design of various therapeutic agents, including but not limited to:

-

Enzyme Inhibitors: The fluorinated backbone could be incorporated into molecules designed to inhibit enzymes where fluorine's electronic properties can enhance binding affinity.

-

Proteolysis-Targeting Chimeras (PROTACs): As a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand.

-

Fluorinated Analogues of Existing Drugs: To improve the metabolic stability and pharmacokinetic profile of known drugs.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as inferred from standard chemical principles.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This compound is a fluorinated building block with potential for broad applications in medicinal chemistry and drug development. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through standard esterification procedures. The data and inferred protocols presented in this guide offer a foundational resource for researchers interested in utilizing this compound for the synthesis of novel fluorinated molecules with potentially enhanced therapeutic properties. Further research into the specific biological activities and applications of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to Diethyl 2,2,3,3-tetrafluorobutanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2,3,3-tetrafluorobutanedioate, a fluorinated organic compound, holds significant potential as a versatile building block in synthetic chemistry. Its unique electronic properties, conferred by the presence of multiple fluorine atoms, make it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a visual representation of the synthetic workflow.

IUPAC Nomenclature

The systematic name for diethyl tetrafluorosuccinate, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is diethyl 2,2,3,3-tetrafluorobutanedioate .[1] The structure consists of a four-carbon butanedioate backbone, with two fluorine atoms attached to both the second and third carbon atoms. The carboxyl groups at positions 1 and 4 are esterified with ethyl groups.

Synonyms: this compound, Diethyl perfluorosuccinate, Tetrafluorosuccinic acid diethyl ester.[2] CAS Number: 377-71-9 Molecular Formula: C₈H₁₀F₄O₄ Molecular Weight: 246.16 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of diethyl 2,2,3,3-tetrafluorobutanedioate is presented in the table below. This data is essential for its handling, purification, and application in various experimental settings.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 78 °C (at 5 mmHg) |

| Density | 1.273 g/cm³ |

| Refractive Index | 1.3645-1.3695 @ 20 °C[1] |

| Solubility | Information not available |

| Vapor Pressure | Information not available |

Experimental Protocol: Synthesis of Diethyl 2,2,3,3-tetrafluorobutanedioate

The following protocol details the synthesis of diethyl 2,2,3,3-tetrafluorobutanedioate from its corresponding carboxylic acid, 2,2,3,3-tetrafluorobutanedioic acid, via the Fischer esterification reaction.[3][4][5][6] This method is a reliable and widely used procedure for the preparation of esters.

Materials:

-

2,2,3,3-tetrafluorobutanedioic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,3,3-tetrafluorobutanedioic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for several hours to drive the equilibrium towards the product.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with water and then with brine.

-

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude diethyl 2,2,3,3-tetrafluorobutanedioate can be purified by vacuum distillation to obtain the final product.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of diethyl 2,2,3,3-tetrafluorobutanedioate from 2,2,3,3-tetrafluorobutanedioic acid.

References

An In-depth Technical Guide to the Physical Properties of Diethyl Tetrafluorosuccinate

This guide provides a detailed overview of the boiling point and density of Diethyl tetrafluorosuccinate (CAS No. 377-71-9). It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data and standardized experimental protocols.

Core Properties of this compound

This compound, with the molecular formula C8H10F4O4, is a fluorinated organic compound. Its physical properties are crucial for various applications, including reaction chemistry and material science.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Conditions | Source Citation(s) |

| Boiling Point | 78 °C | at 5 Torr (mmHg) | [1][2][3] |

| Density | 1.264 g/cm³ | at 20 °C | [1] |

| 1.273 g/cm³ | Not Specified | [2][3] | |

| Molecular Weight | 246.16 g/mol | [1][2] | |

| Refractive Index | 1.368 | Not Specified | [2][3] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound. These protocols are based on standard laboratory practices for organic compounds.

1. Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), rubber band or thread, heating source (Bunsen burner or oil bath), and mineral oil or liquid paraffin.[4]

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[5]

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.[5]

-

Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a small glass flask of a known volume.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermometer, and the liquid sample (this compound).

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with distilled water of a known temperature (e.g., 20 °C). Ensure there are no air bubbles and the meniscus is at the calibration mark.

-

Wipe the outside of the pycnometer dry and weigh it. Record this mass (m2).

-

Empty the pycnometer, dry it completely, and then fill it with this compound at the same temperature.

-

Wipe the outside dry and weigh the filled pycnometer. Record this mass (m3).

-

The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: A flowchart illustrating the systematic process for determining the physical properties of a chemical substance.

References

- 1. 377-71-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound , 97 , 377-71-9 - CookeChem [cookechem.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of Diethyl Tetrafluorosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of diethyl tetrafluorosuccinate in common laboratory solvents. A thorough review of scientific literature, patent databases, and chemical supplier information reveals a lack of publicly available quantitative solubility data for this compound. Consequently, this document provides a qualitative assessment of its expected solubility based on its chemical structure and the general properties of fluorinated esters. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented to enable researchers to generate the necessary data in their own laboratories. This guide also includes a visualization of the experimental workflow for solubility determination.

Introduction to this compound

This compound (CAS No. 377-71-9) is a fluorinated ester with the molecular formula C₈H₁₀F₄O₄. Its structure, featuring a four-carbon backbone with four fluorine atoms and two ethyl ester groups, imparts unique physicochemical properties. Fluorinated compounds are of significant interest in various fields, including materials science and pharmaceuticals, due to their enhanced thermal stability, chemical resistance, and unique intermolecular interactions. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various analytical techniques.

Qualitative Solubility Assessment

While specific quantitative data is not available, a qualitative assessment of this compound's solubility can be inferred from its structure and the general behavior of similar fluorinated organic molecules.

-

Polarity and Lipophilicity: The presence of four highly electronegative fluorine atoms significantly influences the molecule's electronic distribution, creating polar C-F bonds. However, the overall molecule has a symmetrical fluorinated core, which can reduce its overall dipole moment. The ethyl ester groups contribute some polar character. Highly fluorinated organic molecules are often described as being both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar, hydrocarbon solvents).[1] This "fluorous" character suggests that this compound may exhibit limited solubility in both very polar and very non-polar solvents.

-

Expected Solubility in Common Lab Solvents:

-

Aqueous Solvents (e.g., Water): Expected to be very poorly soluble to insoluble due to the hydrophobic nature of the fluorinated alkyl chain.

-

Protic Solvents (e.g., Ethanol, Methanol): Likely to have some solubility due to the potential for hydrogen bonding with the ester carbonyl groups. However, the fluorinated portion of the molecule will limit extensive miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit moderate to good solubility in these solvents.

-

Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Expected to be soluble, as ethers are effective solvents for many esters.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Likely to be soluble due to favorable dipole-dipole interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the lipophobic nature of the highly fluorinated core.

-

It is crucial to emphasize that this qualitative assessment should be confirmed by experimental determination.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. The data presented in Table 1 is therefore a placeholder to be populated by researchers following experimental determination.

Table 1: Quantitative Solubility of this compound in Common Laboratory Solvents (Data Not Available)

| Solvent Family | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 25 | Data Not Available |

| Ethanol | 25 | Data Not Available | |

| Ketones | Acetone | 25 | Data Not Available |

| Esters | Ethyl Acetate | 25 | Data Not Available |

| Ethers | Diethyl Ether | 25 | Data Not Available |

| Tetrahydrofuran (THF) | 25 | Data Not Available | |

| Halogenated | Dichloromethane (DCM) | 25 | Data Not Available |

| Chloroform | 25 | Data Not Available | |

| Amides | Dimethylformamide (DMF) | 25 | Data Not Available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available |

| Hydrocarbons | Hexane | 25 | Data Not Available |

| Toluene | 25 | Data Not Available | |

| Aqueous | Water | 25 | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the saturation solubility of this compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the saturation solubility of this compound in a selected laboratory solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5.00 mL) of the selected solvent to the vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a syringe. To avoid drawing up solid particles, keep the syringe tip well above the settled solid.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. The filtration step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Weigh the collection vial containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the collection vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and well below the decomposition temperature of this compound, or by using a gentle stream of inert gas (e.g., nitrogen). For higher boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent is completely removed and the vial has returned to room temperature in a desiccator, weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty collection vial from the final mass of the vial with the dried residue.

-

The solubility can be expressed in various units, such as g/mL, g/100 mL, or mol/L.

-

Solubility (g/mL) = Mass of residue (g) / Volume of supernatant collected (mL)

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

-

-

-

Data Validation:

-

Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

A Technical Guide to the Spectral Interpretation of Diethyl Tetrafluorosuccinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for diethyl tetrafluorosuccinate, a fluorinated organic compound of interest in various chemical and pharmaceutical research fields. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding for its characterization. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural analogue, diethyl succinate, and established principles of spectroscopy.

Predicted Spectral Data

The following tables summarize the predicted spectral data for diethyl 2,2,3,3-tetrafluorosuccinate. These predictions are derived from the known chemical structure and comparison with spectral data of similar non-fluorinated and partially fluorinated organic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.35 | Triplet (t) | 6H | -OCH₂CH ₃ |

| 2 | ~4.40 | Quartet (q) | 4H | -OCH ₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~13.5 | -OCH₂C H₃ |

| 2 | ~64.0 | -OC H₂CH₃ |

| 3 | ~115-125 (quartet due to C-F coupling) | -C F₂-C F₂- |

| 4 | ~160 (triplet due to C-F coupling) | C =O |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | -120 to -130 | Singlet | -CF ₂-CF ₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and C-F bonds.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1200-1000 | Strong, Broad | C-F stretch |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Possible Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 201 | [M - OCH₂CH₃]⁺ |

| 173 | [M - COOCH₂CH₃]⁺ |

| 127 | [CF₂COOCH₂CH₃]⁺ |

| 100 | [CF₂=CF₂]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols